molecular formula C15H13N3O2S B2648282 (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 466654-35-3

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2648282
CAS No.: 466654-35-3
M. Wt: 299.35
InChI Key: CZGYBHCZPHTOPV-FMIVXFBMSA-N
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Description

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyano group, an ethoxyphenyl group, and a thiazolyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the reaction of 4-ethoxybenzaldehyde with thiazole-2-amine and malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as piperidine or sodium ethoxide and a solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The ethoxy group or the thiazolyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced products like primary amines or secondary amines.

    Substitution: Substituted derivatives with different functional groups replacing the ethoxy or thiazolyl groups.

Scientific Research Applications

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and thiazolyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide: Similar structure with a methoxy group instead of an ethoxy group.

    (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-oxazol-2-yl)prop-2-enamide: Similar structure with an oxazolyl group instead of a thiazolyl group.

Uniqueness

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group and thiazolyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-20-13-5-3-11(4-6-13)9-12(10-16)14(19)18-15-17-7-8-21-15/h3-9H,2H2,1H3,(H,17,18,19)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGYBHCZPHTOPV-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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